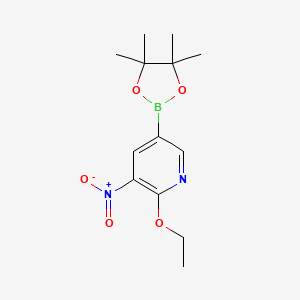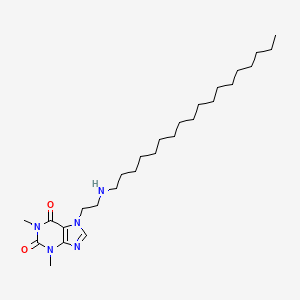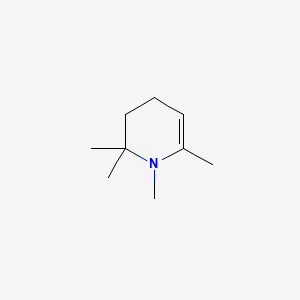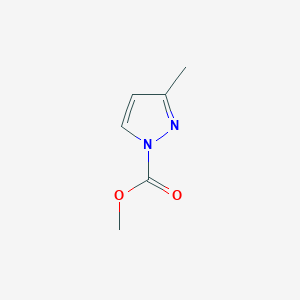
4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the imidazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- typically involves the reaction of 2-thioxo-4-imidazolidinone with 2,2,2-trifluoroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various acyl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly against liver and breast cancer cells.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting key enzymes involved in cancer cell proliferation. The compound binds to the active site of the enzyme, blocking its activity and leading to the inhibition of cancer cell growth. The pathways involved include the disruption of DNA synthesis and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxo-4-imidazolidinone: Shares the thioxo group but lacks the trifluoroacetyl group.
2-Thiohydantoin: Similar structure but with different substituents.
Glycine thiohydantoin: Another related compound with distinct biological activities.
Uniqueness
4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and medicinal applications .
Eigenschaften
CAS-Nummer |
671-99-8 |
|---|---|
Molekularformel |
C5H3F3N2O2S |
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
2-sulfanylidene-1-(2,2,2-trifluoroacetyl)imidazolidin-4-one |
InChI |
InChI=1S/C5H3F3N2O2S/c6-5(7,8)3(12)10-1-2(11)9-4(10)13/h1H2,(H,9,11,13) |
InChI-Schlüssel |
UWGGDNKXFMDKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=S)N1C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)












